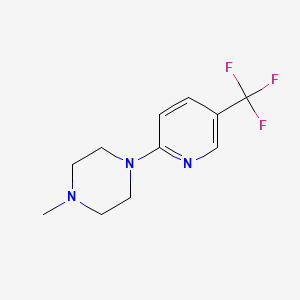

1-甲基-4-(5-(三氟甲基)吡啶-2-基)哌嗪

描述

“1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” is a chemical compound with the molecular formula C10H12F3N3 . It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of compounds like “1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” often involves the use of trifluoromethylpyridine (TFMP) derivatives . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of “1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” includes a trifluoromethyl group (three fluorine atoms), a pyridine moiety, and a piperazine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The synthesis of “1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” and similar compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

“1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” is a slightly yellow crystalline chunk . Its molecular weight is 231.222 . More specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available literature.科学研究应用

合成和药物化学应用

哌嗪衍生物广泛用于合成具有潜在治疗效果的化合物。例如,哌嗪-1-基-1H-吲唑衍生物的合成和对接研究表明,由于其简单有效的合成工艺和通过光谱分析表征化合物的能力,它们在药物化学中很重要 (V. 巴拉拉朱、S. 卡利亚尼、E. 拉克希米纳拉亚纳,2019 年)。这些化合物的对接研究表明它们在开发新型治疗剂中的潜在应用。

抗肿瘤应用

哌嗪衍生物在开发抗肿瘤剂中发挥着至关重要的作用。例如,4-(4-甲基-哌嗪-1-基甲基)-N-[6-甲基-5-(4-吡啶-3-基-嘧啶-2-氨基)-吡啶-3-基]-3-三氟甲基-苯甲酰胺,一种抗肿瘤酪氨酸激酶抑制剂,正在进行临床试验,用于治疗慢性粒细胞白血病。该化合物及其代谢物在患者中的鉴定说明了哌嗪衍生物在癌症治疗中的代谢途径和潜在治疗应用 (艾申·龚、肖燕·陈、P. 邓、D. 钟,2010 年).

神经药理学应用

哌嗪核心在设计神经药理学剂中至关重要。研究表明,基于包含哌嗪的血清素能配体的设计和合成新型杀虫剂,说明了该化合物在开发针对特定神经通路的作用剂中的用途 (M. 蔡、钟李、冯帆、青春黄、X. 邵、G. 宋,2010 年)。这突出了哌嗪衍生物在为神经系统疾病创造靶向疗法方面的多功能性。

抗菌和抗癌研究

哌嗪衍生物在抗菌和抗癌研究中显示出有希望的结果,为开发新的治疗剂奠定了基础。合成包含哌嗪部分的 s-三嗪基噻唑烷酮并对各种细菌菌株和真菌进行评估,表明这些化合物具有作为抗菌剂的潜力 (迪维什·帕特尔、拉胡尔·V·帕特尔、P. 库马里、N. 帕特尔,2012 年)。此外,哌嗪衍生物已被探索其抗惊厥活性,表明其在治疗神经系统疾病中的应用 (萨宾娜·雷布卡、J. 奥布尼斯卡、P. 兹穆德兹基、P. 科茨祖尔基维奇、K. 沃伊奇克-普斯佐拉、E. 佩卡拉、阿德里安·布里拉、A. 拉帕奇,2017 年).

未来方向

作用机制

Target of Action

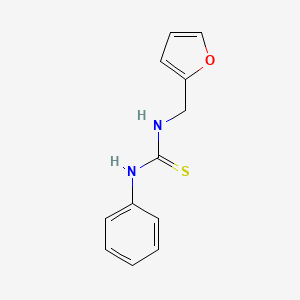

A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been reported to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

Based on the action of the similar compound ml267, it can be hypothesized that this compound may interact with its target enzyme to inhibit its function . This inhibition could lead to the attenuation of secondary metabolism and thwart bacterial growth .

Biochemical Pathways

The inhibition of pptases by similar compounds suggests that this compound may affect the post-translational modification processes essential to bacterial cell viability and virulence .

Pharmacokinetics

The in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of the similar compound ml267 have been highlighted .

Result of Action

The similar compound ml267 has been found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . It also revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .

属性

IUPAC Name |

1-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c1-16-4-6-17(7-5-16)10-3-2-9(8-15-10)11(12,13)14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIFDXWRPSEUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356702 | |

| Record name | 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | |

CAS RN |

192564-53-7 | |

| Record name | 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

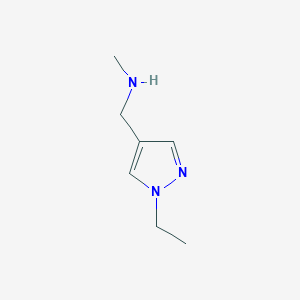

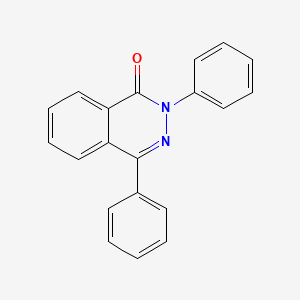

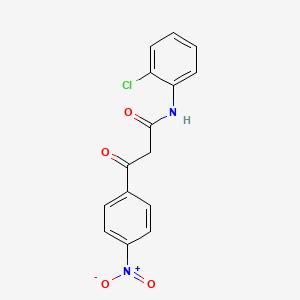

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1607099.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607101.png)